molecular formula C12H19BO3 B038556 4-Hexyloxyphenylboronic acid CAS No. 121219-08-7

4-Hexyloxyphenylboronic acid

Cat. No.: B038556
CAS No.: 121219-08-7
M. Wt: 222.09 g/mol
InChI Key: XYNVLFGOOWUKQS-UHFFFAOYSA-N
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Description

4-Hexyloxyphenylboronic acid is an organic compound with the molecular formula C12H19BO3. It is a boronic acid derivative characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyloxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoanisole with n-hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxybromobenzene. This intermediate is then subjected to a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyloxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes or other reduced species.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Aryl or vinyl compounds with new functional groups.

    Oxidation: Phenols or other oxygen-containing derivatives.

    Reduction: Boranes or other reduced species.

Scientific Research Applications

4-Hexyloxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hexyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Comparison with Similar Compounds

4-Hexyloxyphenylboronic acid can be compared with other boronic acids, such as:

    4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a hexyloxy group. It is less hydrophobic and has different solubility properties.

    4-Ethoxyphenylboronic Acid: Contains an ethoxy group, making it less bulky than the hexyloxy derivative.

    4-Butoxyphenylboronic Acid: Features a butoxy group, providing a balance between hydrophobicity and steric hindrance.

Uniqueness: The hexyloxy group in this compound imparts unique hydrophobic properties and steric effects, making it particularly useful in specific synthetic applications where these characteristics are advantageous .

Properties

IUPAC Name

(4-hexoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNVLFGOOWUKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394979
Record name 4-Hexyloxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-08-7
Record name B-[4-(Hexyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-08-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyloxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexyloxyphenylboronic Acid
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Synthesis routes and methods I

Procedure details

A solution of the Grignard Reagent prepared from 1A (72 g) and Mg (7.75 g) in dry THF 250 ml) is added dropwise to a stirred, cooled (-78° C.) solution of tri-isopropyl borate (109.1 g) in dry THF 40 ml) under dry N2. The stirred mixture is allowed to warm to room temperature overnight and stirred with 10% HCl (320 ml) at room temperature for 1 hr. The product is extracted into ether twice, and the combined etheral extracts are washed with water and dried (MgSO4). Solvent is removed in vacuo to yield a colourless solid, mp =80°-85° C.
[Compound]
Name
Grignard Reagent
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72 g
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Mg
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7.75 g
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250 mL
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40 mL
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320 mL
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Synthesis routes and methods II

Procedure details

In an apparatus which had been baked out and blanketed with argon, magnesium turnings (1.89 g; 78 mmol) were treated with a crystal of iodine and covered with dried THF. A few drops of 4-hexyloxybromobenzene were then added to the solution without stirring. The Grignard reaction began very quickly and, while stirring, the 4-hexyloxybromobenzene (total amount: 20 g; 78 mmol) was then added dropwise at such a rate that the mixture boiled gently. During this addition, the mixture was diluted with a little THF (total amount: about 100 ml). The mixture was refluxed for 3 hours (only a few flakes of magnesium remaining in the solution) and subsequently allowed to cool. The Grignard solution was transferred to a 250 ml dropping funnel in a countercurrent of protective gas and added dropwise to a solution of trimethyl borate (8.9 g; 9.6 ml; 86 mmol) in 50 ml of dry THF while stirring at −70° C., resulting in formation of a precipitate. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 100 g of ice and 3 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted 3 times with 100 ml each time of chloroform and the combined organic phases were evaporated. The crude product was subsequently recrystallized from hexane. Product: colorless, wax-like solid (11.28 g; 66%); melting point: 84-87° C.
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1.89 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Hexyloxyphenylboronic acid used in the synthesis of near-infrared electrochromic anthraquinone imides?

A: this compound is a key reagent in the synthesis of a novel near-infrared electrochromic anthraquinone imide derivative (1b) described in the research. [] The study outlines a synthetic route where a precursor molecule, 6-bromoanthraquinone imide (2b), undergoes a reaction with this compound. While the specific reaction type is not explicitly mentioned, it likely involves a palladium-catalyzed Suzuki coupling reaction. This reaction forms a carbon-carbon bond between the anthraquinone imide core and the phenyl group of this compound, resulting in the desired electrochromic imide derivative (1b). [] This modification with this compound likely contributes to the desired near-infrared absorption properties of the final compound.

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